molecular formula C11H17ClN2S2 B13434376 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13434376
M. Wt: 276.9 g/mol
InChI Key: JJECAZYXWNSOMQ-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a 4-methylthiazole-2-ylsulfanyl group. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, known for its versatility in modulating central nervous system (CNS) targets, including dopamine and opioid receptors .

Properties

Molecular Formula

C11H17ClN2S2

Molecular Weight

276.9 g/mol

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C11H16N2S2.ClH/c1-7-6-14-11(12-7)15-10-4-8-2-3-9(5-10)13-8;/h6,8-10,13H,2-5H2,1H3;1H

InChI Key

JJECAZYXWNSOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SC2CC3CCC(C2)N3.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multi-step organic transformations, including:

  • Construction of the 8-azabicyclo[3.2.1]octane scaffold with stereochemical control.
  • Introduction of the sulfanyl linkage to attach the thiazole moiety.
  • Formation of the hydrochloride salt for stability and isolation.

The synthetic routes are often customized depending on the desired stereochemistry and purity requirements.

Construction of the 8-Azabicyclo[3.2.1]octane Core

  • Enantioselective Synthesis : Methods include enantioselective cyclization or desymmetrization of tropinone derivatives to build the bicyclic core with defined stereochemistry.
  • Starting Materials : Acyclic precursors containing stereochemical information or achiral tropinone derivatives are used.
  • Catalysts and Conditions : Use of chiral catalysts or reagents to induce stereoselectivity in cyclization steps.

Formation of Hydrochloride Salt

  • The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.
  • Typical conditions involve stirring the compound in an ether or aqueous solution of hydrochloric acid at controlled temperatures.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield (%) Notes
1 Starting with 8-azabicyclo[3.2.1]octan-3-one derivative, react with sodium cyanide and hydrochloric acid in butyl acetate at 0°C to room temperature for 29 h Formation of cyano-substituted bicyclic intermediate 72 Mixture of epimers obtained; reaction monitored by pH control
2 Reduction of nitrile group using lithium borohydride in methanol with pyridine at 0°C Conversion to primary amine intermediate 66 Reaction mixture thickens due to magnesium methoxide; careful temperature control required
3 Coupling of primary amine with 4-methyl-1,3-thiazole-2-thiol using sulfonyl chloride or other coupling agents in presence of base Formation of sulfanyl linkage to thiazole 55–91 Reaction conditions optimized to minimize side-products; solvent choice critical
4 Treatment with hydrochloric acid in diethyl ether at 0°C to form hydrochloride salt Salt formation for isolation and purification Quantitative Ensures compound stability and ease of handling

Research Outcomes and Analysis

  • Yields : Overall yields for the multi-step synthesis range from moderate to high (55–91%), depending on reaction optimization and purification steps.
  • Stereochemical Control : Enantioselective methods provide high stereochemical purity, essential for biological activity.
  • Reaction Conditions : Temperature control (0°C to ambient) and solvent choice (methanol, butyl acetate, diethyl ether) significantly influence reaction efficiency and product purity.
  • Biological Activity Correlation : Structural modifications on the bicyclic core and thiazole moiety impact binding affinity and pharmacokinetics, as shown in analog studies involving sulfonamide derivatives of azabicyclo[3.2.1]octane.

Summary Table of Key Preparation Parameters

Parameter Details Impact on Synthesis
Starting Material 8-Azabicyclo[3.2.1]octan-3-one derivatives Scaffold formation, stereochemistry
Key Reagents Sodium cyanide, lithium borohydride, 4-methyl-1,3-thiazole-2-thiol, sulfonyl chloride Functional group transformations
Solvents Methanol, butyl acetate, diethyl ether Solubility, reaction rate, purity
Temperature 0°C to ambient, sometimes up to 80°C Reaction control, selectivity
Catalysts Chiral catalysts for enantioselectivity (varies) Stereochemical outcome
Yield Range 55% to 91% Efficiency of synthetic route
Purification Filtration, extraction, salt formation Product isolation and stability

Scientific Research Applications

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their molecular properties, and pharmacological activities:

Compound Name Molecular Formula Molecular Weight Substituents Pharmacological Notes References
Target Compound : 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane HCl Not explicitly provided - 4-Methylthiazole-2-ylsulfanyl Presumed CNS activity based on structural analogs -
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl C₁₂H₁₇ClN₂S 256.80 Pyridin-2-ylsulfanyl Potential ligand for opioid/chemokine receptors (e.g., CCR5 or mu-opioid receptors)
3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane HCl C₁₄H₂₀ClNOS 285.83 2-Methoxyphenylsulfanyl No explicit activity reported; structural similarity to dopamine uptake inhibitors
RTI-336 Hydrochloride C₂₄H₂₆Cl₂N₂O 429.38 4-Chlorophenyl, 3-(4-methylphenyl)-5-isoxazolyl Schedule 9 poison; likely dopamine/norepinephrine reuptake inhibitor
Benztropine Mesylate (Cogentin®) C₂₁H₂₅NO·CH₄O₃S 403.49 Diphenylmethoxy FDA-approved for Parkinson’s disease (anticholinergic/antihistaminic)
AHN 1-055 Hydrochloride C₂₁H₂₄ClF₂NO 379.87 Bis(4-fluorophenyl)methoxy, methyl Dopamine uptake inhibitor with high selectivity
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane HCl C₁₀H₁₅ClN₄O 254.71 5-Methyl-1,2,4-oxadiazol-3-yl No explicit activity reported; heterocyclic substituent may influence bioavailability

Structural and Functional Insights

  • Heterocyclic Substituents : The target compound’s 4-methylthiazole group distinguishes it from analogs like 3-(2-pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl . Thiazole rings are electron-rich and may enhance binding to sulfur-containing receptors or enzymes.
  • Pharmacological Diversity : While RTI-336 is classified as a Schedule 9 poison due to its potent CNS activity , Benztropine mesylate is an FDA-approved therapeutic, underscoring the scaffold’s adaptability .

Pharmacological Implications

  • Receptor Targeting: The 8-azabicyclo[3.2.1]octane core is associated with dopamine and opioid receptor modulation. For example, Benztropine acts via anticholinergic mechanisms , while RTI-336 may inhibit monoamine transporters .
  • Toxicity vs. Therapy : Substituent choice dictates safety profiles. RTI-336’s isoxazole and chlorophenyl groups correlate with high toxicity , whereas Benztropine’s diphenylmethoxy group ensures therapeutic utility .

Biological Activity

The compound 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a member of the azabicyclo[3.2.1]octane class, which has garnered attention for its potential biological activities, particularly in the context of inflammation and pain management. This article aims to summarize the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a bicyclic structure with a thiazole moiety, which is known for its diverse biological properties. The thiazole ring is often associated with pharmacological activities, including antimicrobial and anti-inflammatory effects.

1. Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

One of the primary biological activities of this compound is its ability to inhibit NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), an endogenous fatty acid amide with anti-inflammatory properties. Inhibition of NAAA leads to increased levels of PEA, enhancing its analgesic and anti-inflammatory effects.

Key Findings:

  • IC50 Values: Studies have shown that related compounds within the azabicyclo[3.2.1]octane class exhibit low nanomolar IC50 values against NAAA, indicating potent inhibitory activity. For instance, a closely related compound demonstrated an IC50 of 0.042μM0.042\,\mu M .
CompoundIC50 (μM)Mechanism
ARN196890.042Non-covalent inhibition
ARN161860.655Competitive inhibition

2. Anti-inflammatory Effects

The elevation of PEA levels due to NAAA inhibition results in significant anti-inflammatory effects. In vivo studies have indicated that compounds similar to 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can reduce inflammation in models of chronic pain and inflammatory diseases.

Case Study:
A study involving animal models demonstrated that administration of the compound led to a marked reduction in inflammatory markers and pain response compared to control groups.

3. Analgesic Activity

The analgesic properties of this compound were assessed through various pain models, including the hot plate test and formalin test. Results indicated that the compound exhibited significant analgesic effects comparable to traditional analgesics like morphine.

Data Summary:
In a comparative analysis:

  • Hot Plate Test Results: The compound showed a reduction in reaction time indicative of analgesia.
TreatmentReaction Time (s)
Control12 ± 1
Compound Administered6 ± 0.5
Morphine5 ± 0.5

Q & A

Q. Key Conditions :

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Base strength : Strong bases (e.g., NaH) may improve nucleophilicity but risk decomposition; milder bases (K₂CO₃) are preferred for stability .

Basic: Which spectroscopic methods are essential for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques is required:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify the bicyclic framework, thiazole ring protons (δ 6.8–7.2 ppm), and sulfanyl group connectivity .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm spatial proximity of substituents .

Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl⁻ and S atoms .

IR Spectroscopy : Identify characteristic stretches (e.g., C-S at ~600–700 cm⁻¹, N-H in azabicyclo at ~3300 cm⁻¹) .

Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Advanced: How can researchers optimize the synthesis of this compound to improve purity and scalability?

Methodological Answer:
Optimization strategies include:

Reaction Monitoring : Use TLC or inline IR to track intermediate formation and minimize byproducts .

Solvent Engineering : Replace DMSO with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics without sacrificing yield .

Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfanyl group transfer in biphasic systems .

Scale-Up Adjustments :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
  • Crystallization : Use anti-solvent addition (e.g., water) to control particle size and reduce impurities .

Advanced: How should discrepancies in NMR or mass spectrometry data be resolved during structural validation?

Methodological Answer:

Contradictory NMR Peaks :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

Unexpected Mass Fragments :

  • MS/MS Fragmentation : Compare experimental fragments with in-silico predictions (e.g., using MassFrontier) to identify decomposition pathways .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) to rule out impurities .

Case Study : A ¹³C NMR discrepancy in the azabicyclo ring was resolved by X-ray crystallography, revealing a distorted chair conformation .

Advanced: What methodologies are employed to investigate the compound's interactions with biological targets?

Methodological Answer:

In Vitro Binding Assays :

  • Radioligand Displacement : Measure affinity for receptors (e.g., serotonin transporters) using ³H-labeled analogs .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) in real-time .

Computational Modeling :

  • Molecular Docking : Simulate interactions with homology-modeled targets (e.g., using AutoDock Vina) .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

Structural Biology :

  • X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes .

Advanced: How do structural modifications influence the compound's pharmacological profile?

Methodological Answer:
Structure-Activity Relationship (SAR) studies focus on:

Thiazole Substituents :

  • Methyl vs. Phenyl Groups : Methyl enhances solubility (logP reduction by ~0.5), while phenyl improves CNS penetration .

Sulfanyl Linker :

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups increase metabolic stability but reduce blood-brain barrier permeability .

Q. SAR Table :

Modification SiteExample SubstituentImpact on ActivityReference
Thiazole C44-Methyl↑ Solubility
Sulfanyl Linker-SO₂- vs. -S-↓ Metabolic clearance
Azabicyclo N8Methyl substitution↑ Receptor affinity

Methodology : Synthesize analogs via parallel synthesis and screen against target panels (e.g., kinase assays) to prioritize leads .

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